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molecular formula C7H6N2O3S2 B1237133 6-Hydroxy-1,3-benzothiazole-2-sulfonamide

6-Hydroxy-1,3-benzothiazole-2-sulfonamide

Cat. No. B1237133
M. Wt: 230.3 g/mol
InChI Key: NOOBQTYVTDBXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04500538

Procedure details

6-Ethoxybenzothiazole-2-sulfonamide (1.72 g, 6.7 mmol) was dissolved in dichloroethane (26 ml) and cooled to 20°. Aluminum chloride (4 g) was added portionwise such that the temperature remained 20°. After complete addition, the mixture was stirred at room temperature for 24 hours. Stirring was discontinued and after 0.5 hour, the supernatant was decanted from a tarry-like residue. This residue was cooled in an ice-water mixture and a cold solution of concentrated HCl (3 ml) in water (40 ml) was added as rapidly as possible with stirring. The resulting mixture was stirred for an hour and filtered. The solid was washed with water and suction dried to give 0.5-0.8 g. This material was combined with that from further working of the supernatant and dissolved in 20% NaOH solution, diluted to 100 ml with water and filtered. The filtrate was slowly acidified with concentrated hydrochloric acid (pH 3) and the resulting tan solid was filtered, washed with water and dried at 60°-80° C. under vacuum: total yield 1.3 g, m.p. 225°-228° C.
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]1[CH:16]=[CH:15][C:7]2[N:8]=[C:9]([S:11]([NH2:14])(=[O:13])=[O:12])[S:10][C:6]=2[CH:5]=1)C.[Cl-].[Al+3].[Cl-].[Cl-]>ClC(Cl)C.[OH-].[Na+].O>[OH:3][C:4]1[CH:16]=[CH:15][C:7]2[N:8]=[C:9]([S:11]([NH2:14])(=[O:13])=[O:12])[S:10][C:6]=2[CH:5]=1 |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
C(C)OC1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
Name
Quantity
26 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20°
CUSTOM
Type
CUSTOM
Details
remained 20°
ADDITION
Type
ADDITION
Details
After complete addition
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was discontinued and after 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the supernatant was decanted from a tarry-like residue
TEMPERATURE
Type
TEMPERATURE
Details
This residue was cooled in an ice-water mixture
ADDITION
Type
ADDITION
Details
a cold solution of concentrated HCl (3 ml) in water (40 ml) was added as rapidly as possible
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for an hour
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water and suction
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 0.5-0.8 g
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
the resulting tan solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 60°-80° C. under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
OC1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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